molecular formula C17H18N2O4 B2823848 6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one CAS No. 1705431-43-1

6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one

Cat. No.: B2823848
CAS No.: 1705431-43-1
M. Wt: 314.341
InChI Key: BVIFRBNIUDNCLG-UHFFFAOYSA-N
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Description

6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyranone ring with a piperidine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine derivative is then reacted with isonicotinoyl chloride to form the isonicotinoylpiperidine intermediate. This intermediate is subsequently reacted with a pyranone derivative under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}-2H-pyran-2-one stands out due to its unique combination of a pyranone ring and a piperidine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-4-[1-(pyridine-4-carbonyl)piperidin-4-yl]oxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-10-15(11-16(20)22-12)23-14-4-8-19(9-5-14)17(21)13-2-6-18-7-3-13/h2-3,6-7,10-11,14H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIFRBNIUDNCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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